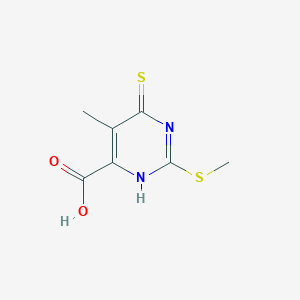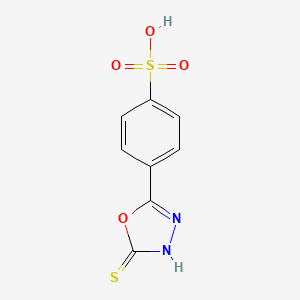
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. The presence of both sulfur and nitrogen atoms in the oxadiazole ring imparts unique chemical properties to this compound, making it a valuable scaffold for drug design and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid typically involves the cyclization of hydrazides with carbon disulfide under basic conditions . For example, N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide can be cyclized with carbon disulfide in ethanolic potassium hydroxide to yield the desired oxadiazole derivative .
Industrial Production Methods
The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Applications De Recherche Scientifique
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitubercular agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Contain both sulfur and nitrogen atoms and are known for their antimicrobial and anticancer properties.
Thiadiazole Derivatives: Similar to oxadiazoles but with a different arrangement of sulfur and nitrogen atoms, also exhibiting diverse biological activities.
Uniqueness
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid is unique due to its specific substitution pattern and the presence of both sulfonic acid and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
116654-94-5 |
|---|---|
Formule moléculaire |
C8H6N2O4S2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonic acid |
InChI |
InChI=1S/C8H6N2O4S2/c11-16(12,13)6-3-1-5(2-4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15)(H,11,12,13) |
Clé InChI |
NLBJNGVVMATPDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=S)O2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


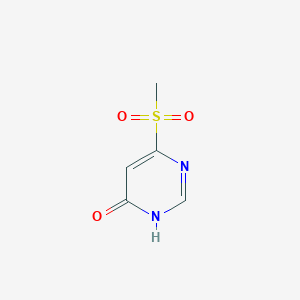
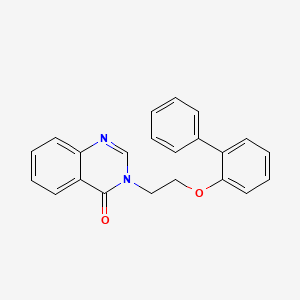
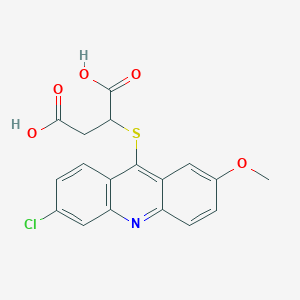

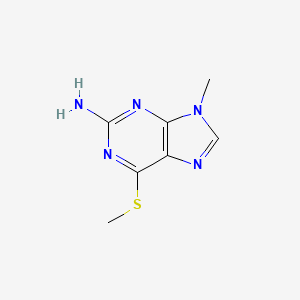
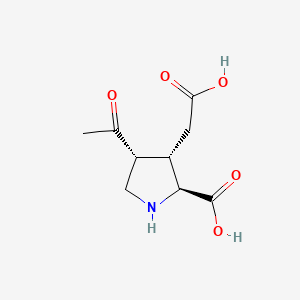
![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)
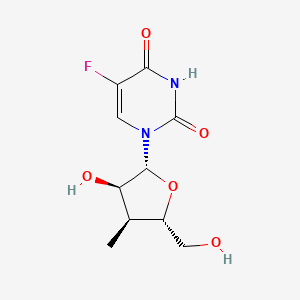

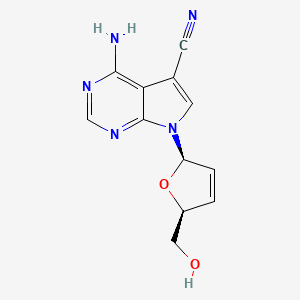


![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)
